molecular formula C18H20O2 B14247546 3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- CAS No. 188659-97-4

3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)-

Cat. No.: B14247546
CAS No.: 188659-97-4
M. Wt: 268.3 g/mol
InChI Key: VFENGEZDHVWWQN-SFHVURJKSA-N
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Description

3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- is an organic compound with the molecular formula C18H20O2 and a molecular weight of 268.35 g/mol . This compound is characterized by the presence of a phenyl group and a phenylmethoxy group attached to a pentanone backbone. It is a chiral molecule, with the (2S)- configuration indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-phenyl-2-pentanone with phenylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The phenyl and phenylmethoxy groups contribute to its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Pentanone, 1-phenyl-2-(phenylmethoxy)-, (2S)- is unique due to its specific (2S)- configuration and the presence of both phenyl and phenylmethoxy groups.

Properties

CAS No.

188659-97-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(2S)-1-phenyl-2-phenylmethoxypentan-3-one

InChI

InChI=1S/C18H20O2/c1-2-17(19)18(13-15-9-5-3-6-10-15)20-14-16-11-7-4-8-12-16/h3-12,18H,2,13-14H2,1H3/t18-/m0/s1

InChI Key

VFENGEZDHVWWQN-SFHVURJKSA-N

Isomeric SMILES

CCC(=O)[C@H](CC1=CC=CC=C1)OCC2=CC=CC=C2

Canonical SMILES

CCC(=O)C(CC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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